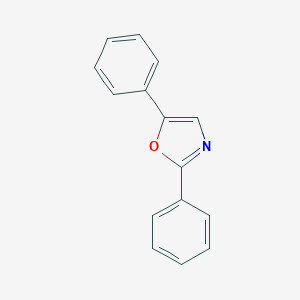

2,5-Diphenyloxazole

概要

説明

2,5-Diphenyloxazole is an organic compound with the molecular formula C15H11NO. It is a greenish powder that is primarily used as an organic scintillator. This compound is known for its ability to convert shorter wavelength light into longer wavelength light, making it useful in various applications, particularly in the field of radiation detection .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyloxazole typically involves the condensation of aniline with aldehydes in the presence of an acid catalyst to form an imine salt. This imine salt then undergoes cyclization under acidic conditions to produce this compound . Another method involves reacting benzoylaminoacetic acid with thionyl chloride at 50°C until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in enamel reactors with mechanical stirring and precise temperature control. Post-treatment processes such as distillation, crystallization, and extraction are employed to purify the final product .

化学反応の分析

2,5-Diphenyloxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Photonics and Optoelectronics

Fluorescent Materials

DPO is widely recognized for its excellent fluorescent properties, making it a key component in the development of fluorescent materials. Its high quantum yield and photostability make it suitable for applications in light-emitting diodes (LEDs), fluorescent imaging, and information storage systems. Research indicates that DPO can be utilized to create two-component molecular materials that exhibit tunable luminescence properties, such as emissive wavelength and fluorescence lifetime .

Case Study: Molecular Solids

A study demonstrated the assembly of multi-component molecular solids using DPO with various co-assembled building blocks. These materials exhibited enhanced thermal stability and tunable luminescence properties, making them potential candidates for solid-state UV/blue optoelectronic applications, including polarized emission and frequency doubling .

Scintillation Detectors

DPO is extensively used in liquid scintillation detectors due to its ability to efficiently convert ionizing radiation into visible light. It is often mixed with other solvents to enhance the scintillation properties. The decomposition of DPO under ultraviolet light has been studied to understand its behavior in scintillation applications .

Data Table: Scintillation Properties of DPO

| Property | Value |

|---|---|

| Quantum Yield | 1 (in cyclohexane) |

| Emission Spectrum | Peaks around 340 nm |

| Stability | High under UV exposure |

Biochemical Applications

Fluorometric Studies

DPO has been employed in fluorometric studies to investigate molecular interactions and dynamics. Its ability to form excimers in certain conditions allows researchers to study complex biological systems through time-resolved fluorescence techniques .

Case Study: Antibacterial Properties

Research has indicated that incorporating DPO into biodegradable polymers enhances their photoluminescent properties while also providing intrinsic antibacterial effects. This application is particularly promising for wound dressings and tissue engineering .

Thermal Stability and Pyrolysis

DPO exhibits high thermal stability, making it a candidate for applications involving high temperatures. Flash vacuum pyrolysis studies have shown that DPO can undergo thermal decomposition at elevated temperatures, producing various aromatic compounds which can be further utilized in organic synthesis .

Data Table: Pyrolysis Products of DPO

| Temperature (°C) | Conversion (%) | Major Products |

|---|---|---|

| 800 | 9 | Benzene, biphenyl |

| 1000 | 91 | Phenanthrene, anthracene |

Environmental Applications

DPO's role in developing biodegradable photoluminescent polymers highlights its potential environmental applications. These polymers can be utilized in eco-friendly packaging solutions and medical devices that degrade over time without leaving harmful residues .

作用機序

The mechanism of action of 2,5-Diphenyloxazole involves its ability to act as a wavelength shifter. It absorbs shorter wavelength light and re-emits it at a longer wavelength, typically peaking at 385 nm. This property is utilized in scintillation detectors, where the compound converts ionizing radiation into visible light, which can then be detected and measured . The molecular targets and pathways involved include the interaction of the oxazole ring with the incoming radiation, leading to the emission of light.

類似化合物との比較

2,5-Diphenyloxazole is unique due to its high photoluminescence quantum yield and its ability to act as a primary shifter in scintillation detectors. Similar compounds include:

1,4-Bis(5-phenyl-2-oxazolyl)benzene: Used in similar applications but with different emission properties.

2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Another fluorescent compound with distinct luminescent properties.

p-Terphenyl: Used in scintillation detectors but with different chemical properties.

These compounds share some functional similarities but differ in their specific applications and emission characteristics.

生物活性

2,5-Diphenyloxazole (PPO) is a compound that has garnered attention in various fields due to its biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of PPO, focusing on its antiplasmodial effects, metabolic pathways, and potential toxicity.

Chemical Structure

The structure of this compound includes two phenyl rings attached to an oxazole ring, which contributes to its biological properties. The spatial arrangement of these rings is crucial for its interaction with biological targets.

Antiplasmodial Activity

Recent studies have highlighted the potential of this compound analogs as antimalarial agents. A significant study screened synthetic analogs derived from Oxytropis lanata, revealing promising results against Plasmodium falciparum.

Key Findings

- Inhibition of Parasite Proliferation : Among 48 tested compounds, 14 exhibited potent inhibition of P. falciparum strains (3D7 and K1), with IC50 values ranging from 1.27 to 12.65 μM .

- Selectivity Indices : Compounds 31 and 32 showed high selectivity indices (>40.20 and >41.27 for strains 3D7/K1 respectively), indicating their potential as selective antimalarial agents .

- In Vivo Efficacy : In murine models infected with P. yoelii, treated groups showed significantly lower parasitemia levels compared to controls, suggesting effective in vivo activity .

The antimalarial action of PPO and its analogs appears to involve interference with the parasite's developmental stages:

- Stage-Specific Effects : Microscopy revealed that compounds impacted the trophozoite and schizont stages, delaying their progression significantly at concentrations exceeding their IC50 values .

- Long-Term Effects : Notably, parasites treated with Compound 31 were unable to reinvade red blood cells after prolonged exposure .

Metabolism and Toxicity

The metabolism of PPO is primarily mediated by cytochrome P-450 enzymes, with studies indicating that its oxidative metabolism is influenced by environmental factors such as exposure to certain chemicals .

Toxicological Studies

- Cytotoxicity Assessments : In vitro studies using human foreskin fibroblasts demonstrated that while some analogs were effective against malaria, they also exhibited cytotoxic effects at higher concentrations (39.53–336.35 μM) .

- Phototoxicity : Research has also indicated that PPO can exhibit phototoxic effects under certain conditions, which raises concerns regarding its safety profile in therapeutic applications .

Comparative Biological Activity

Below is a summary table comparing the biological activities and characteristics of selected this compound compounds:

| Compound | IC50 (μM) | Selectivity Index | In Vivo Efficacy | Toxicity (HFF) |

|---|---|---|---|---|

| Compound 31 | 3.38 (3D7) | >40.20 | Significant reduction in parasitemia | Moderate |

| Compound 32 | 6.19 (K1) | >41.27 | Significant reduction in parasitemia | Moderate |

| PPO (Reference) | N/A | N/A | N/A | High |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of PPO derivatives:

- A study involving the administration of Compound 31 in mice demonstrated a marked reduction in malaria symptoms compared to untreated controls over a ten-day treatment period .

- Another investigation assessed the metabolic pathways of PPO, confirming its activation by cytochrome P-450 enzymes and highlighting potential interactions with other drugs .

特性

IUPAC Name |

2,5-diphenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRNYORZJGVOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059060 | |

| Record name | 2,5-Diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Diphenyloxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000465 [mmHg] | |

| Record name | 2,5-Diphenyloxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-71-7 | |

| Record name | 2,5-Diphenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole, 2,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diphenyloxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8A647RYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-diphenyloxazole?

A1: this compound has the molecular formula C15H11NO and a molecular weight of 221.25 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits strong fluorescence upon UV excitation. Its absorption and emission spectra are sensitive to solvent polarity and the presence of potential interacting molecules like cyclodextrins. [] Studies have shown its potential for two-photon fluorescence (TPF), with a high TPF quantum yield and a decay time of 20 ns. []

Q3: How does the structure of this compound relate to its fluorescence properties?

A3: The planar, conjugated structure of this compound allows for efficient absorption of UV light and subsequent emission of fluorescence. Substitutions on the phenyl rings can impact the fluorescence wavelength and intensity. [, ]

Q4: How does the conformation of this compound influence its amplified spontaneous emission (ASE) behavior?

A4: Contrary to the previously proposed electromer model, conformational restrictions at the 5-phenyl position do not eliminate the anomalous dual-spike ASE response in this compound derivatives. The exact mechanism behind this phenomenon requires further investigation. []

Q5: What makes this compound suitable for scintillation applications?

A5: this compound is an efficient scintillator, meaning it emits light when excited by ionizing radiation. [, , , , , ] This property is exploited in various applications, including the detection of beta radiation and differentiation between gamma-ray and neutron-induced signals. [, ]

Q6: How does covalent incorporation of this compound into sol-gel matrices impact its performance in radioanalytical applications?

A6: Covalent incorporation significantly reduces leaching of this compound from sol-gel glasses compared to simple entrapment, leading to improved long-term performance and stability in radioanalytical applications. [, ]

Q7: Can this compound be used to enhance the performance of X-ray attenuation-based imaging?

A7: Yes, embedding this compound alongside cesium lead bromide quantum dots within silicon dioxide nanoparticles significantly enhances X-ray attenuation, improving the sensitivity of this imaging technique. []

Q8: Does this compound exhibit any biological activity?

A9: Research suggests that this compound can inhibit phospholipase C (PLC) activity. This finding may explain some of its antiproliferative and antisignaling effects observed in certain cell lines. [, ]

Q9: How is this compound metabolized in biological systems?

A10: Studies have shown that this compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to hydroxylated metabolites. [, , , , ] This metabolism can be induced by certain compounds like 3-methylcholanthrene.

Q10: Can this compound be used as a probe for studying aryl hydrocarbon hydroxylase (AHH) activity?

A11: Yes, this compound metabolism by AHH can be used as a sensitive indicator of the enzyme's activity in human lymphocytes and liver microsomes. [, , , , ]

Q11: What is the impact of this compound on mice DNA structure?

A12: Research indicates a complex relationship between this compound and DNA structure in mice. It exhibits genotoxic effects at certain concentrations, but some derivatives show potential radioprotective properties. [, ]

Q12: How does the solubility of this compound in different solvents affect its applications?

A13: The solubility of this compound varies depending on the solvent. This influences its use in different applications, such as the preparation of liquid scintillators, sol-gel glasses, and polymer-based systems. [, , , ]

Q13: What strategies can be employed to improve the stability and performance of this compound in various applications?

A14: Covalent attachment to polymer matrices, encapsulation within nanoparticles, and the use of appropriate solvents and additives can enhance the stability and performance of this compound in diverse applications. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。